

Chemical Synthesis of Carboxyaminoimidazole Ribotide (CAIR) for Research Applications

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Compound of Interest

Compound Name: Carboxyaminoimidazole ribotide

Cat. No.: B1219673

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Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Carboxyaminoimidazole ribotide (CAIR), specifically 5-amino-1-(5-phospho-D-ribosyl)imidazole-4-carboxylic acid, is a pivotal intermediate in the de novo biosynthesis of purine nucleotides.[1] This pathway is essential for the synthesis of DNA, RNA, and various energy-carrying and signaling molecules.[2][3] The synthesis of CAIR represents a critical juncture in purine metabolism and exhibits a notable divergence between higher eukaryotes and microorganisms, making it a compelling target for the development of novel antimicrobial agents.[4][5][6]

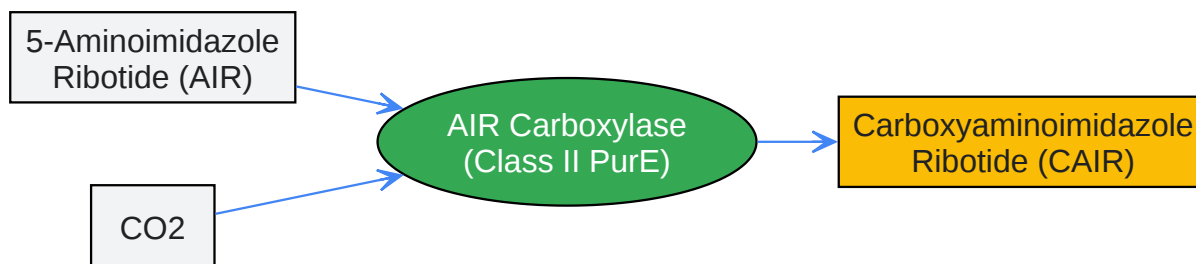
In humans and other vertebrates, CAIR is synthesized in a single step from 5-aminoimidazole ribonucleotide (AIR) and carbon dioxide, a reaction catalyzed by the enzyme AIR carboxylase (a class II PurE).[7] In contrast, most bacteria, yeast, and plants employ a two-step process. First, N5-carboxyaminoimidazole ribonucleotide (N5-CAIR) is synthesized from AIR, bicarbonate, and ATP by the enzyme N5-CAIR synthetase (PurK). Subsequently, N5-CAIR is isomerized to CAIR by N5-CAIR mutase (a class I PurE).[4][6][7][8]

This application note provides detailed protocols for the enzymatic synthesis of CAIR, which is the most common and biologically relevant method for its preparation in a research setting.

While direct chemical synthesis is challenging due to the instability of intermediates, enzymatic methods offer high specificity and yield under mild conditions.[9]

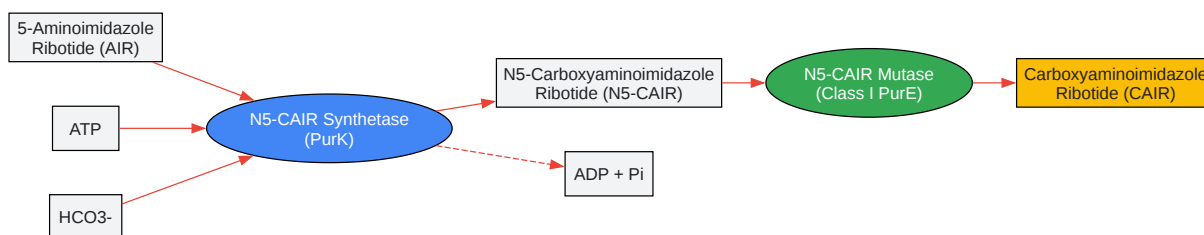
Signaling Pathway Diagrams

The biosynthesis of CAIR follows two distinct pathways, which are illustrated below.



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Caption: Human and vertebrate pathway for CAIR synthesis.



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Caption: Microbial, yeast, and plant pathway for CAIR synthesis.

Experimental Protocols

The following protocols describe the enzymatic synthesis of CAIR using the microbial two-enzyme system (PurK and PurE). This method is often preferred for producing isotopically labeled CAIR for mechanistic studies.

Protocol 1: Synthesis of N5-Carboxyaminoimidazole Ribonucleotide (N5-CAIR)

This protocol is adapted from studies on the mechanism of PurE.[8]

Materials:

- 5-Aminoimidazole ribonucleotide (AIR)
- ATP (Adenosine 5'-triphosphate)
- NaHCO₃ (Sodium bicarbonate)
- MgCl₂
- HEPES buffer (pH 7.8)
- Purified N5-CAIR synthetase (PurK) enzyme
- Reaction vessel (e.g., microcentrifuge tube)
- Incubator or water bath

Procedure:

- Prepare a reaction mixture containing the following components in HEPES buffer (50 mM, pH 7.8):
 - AIR (1 mM)
 - ATP (2 mM)
 - NaHCO₃ (50 mM)

- MgCl_2 (5 mM)
- Pre-incubate the reaction mixture at 37°C for 5 minutes.
- Initiate the reaction by adding purified PurK enzyme to a final concentration of 10 μM .
- Incubate the reaction at 37°C. The reaction progress can be monitored by analyzing the consumption of ATP or the formation of ADP.
- Due to the instability of N5-CAIR, it is typically generated in situ and used immediately in the subsequent reaction with PurE.

Protocol 2: Conversion of N5-CAIR to CAIR

This protocol describes the conversion of the N5-CAIR generated in Protocol 1 to CAIR using PurE.

Materials:

- Reaction mixture from Protocol 1 containing N5-CAIR
- Purified N5-CAIR mutase (PurE) enzyme
- Quenching solution (e.g., perchloric acid, formic acid)
- HPLC system for analysis and purification

Procedure:

- To the reaction mixture containing N5-CAIR, add purified PurE enzyme to a final concentration of 5 μM .
- Continue the incubation at 37°C. The progress of the reaction can be monitored by HPLC, observing the disappearance of the N5-CAIR peak and the appearance of the CAIR peak.
- Once the reaction is complete (typically within 30-60 minutes), quench the reaction by adding an equal volume of a suitable quenching solution (e.g., 1 M formic acid).
- Centrifuge the quenched reaction mixture to pellet the precipitated protein.

- The supernatant containing CAIR can then be subjected to purification.

Protocol 3: Purification of CAIR by Chromatography

CAIR can be purified from the reaction mixture using ion-exchange chromatography.

Materials:

- Quenched reaction supernatant containing CAIR
- Anion-exchange chromatography column (e.g., DEAE-Sephacel)
- Elution buffers (e.g., triethylammonium bicarbonate gradient)
- Lyophilizer

Procedure:

- Load the supernatant onto a pre-equilibrated anion-exchange column.
- Wash the column with the starting buffer to remove unbound components.
- Elute the bound CAIR using a linear gradient of an appropriate salt solution (e.g., 0 to 1 M triethylammonium bicarbonate).
- Collect fractions and analyze for the presence of CAIR using UV absorbance at 266 nm or by a specific assay.
- Pool the fractions containing pure CAIR and lyophilize to obtain the final product as a stable salt.

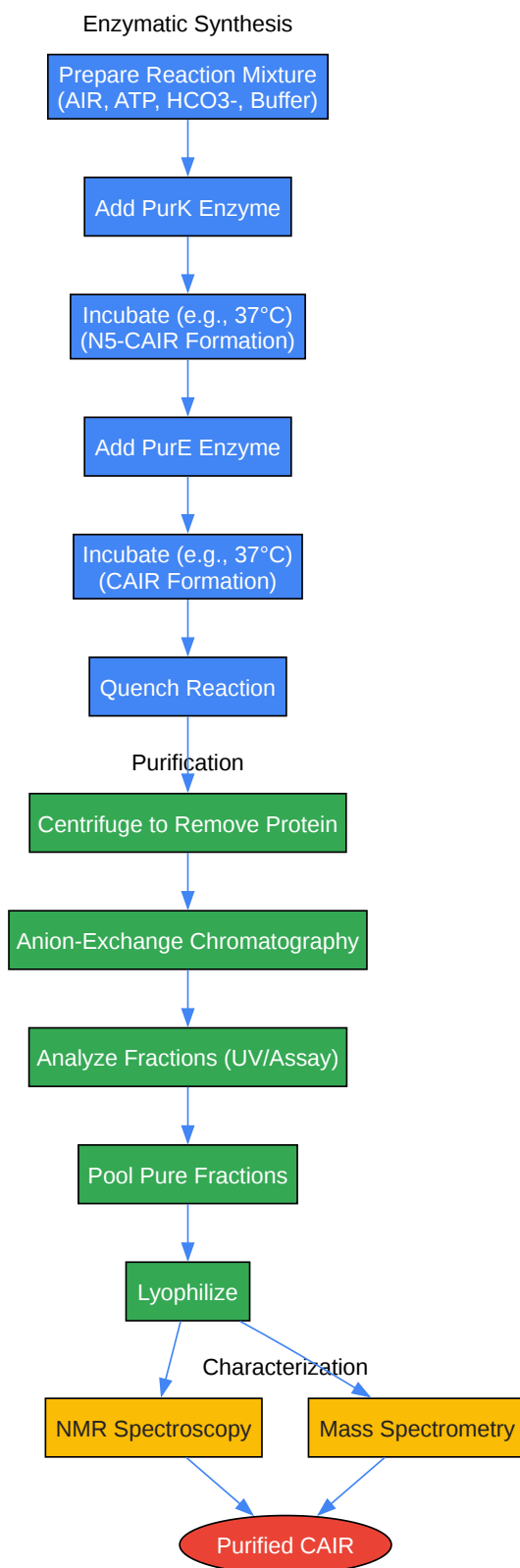
Quantitative Data Summary

The following table summarizes key quantitative data related to the enzymatic synthesis of CAIR.

Parameter	Value	Organism/Enzyme Source	Reference
PurK (N5-CAIR Synthetase)			
Km for ATP	~50 μM	Escherichia coli	[10]
Km for AIR	~100 μM	Escherichia coli	[10]
Km for HCO_3^-	~1 mM	Escherichia coli	[10]
PurE (N5-CAIR Mutase)			
kcat	~10 s^{-1}	Escherichia coli	[8]
Km for N5-CAIR	Not determined (unstable substrate)	Escherichia coli	[8]
Overall Reaction			
Typical Yield	Not explicitly stated, but sufficient for analytical studies	in vitro enzymatic synthesis	[8]

Experimental Workflow Diagram

The general workflow for the enzymatic synthesis and purification of CAIR is depicted below.



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Caption: General workflow for enzymatic synthesis of CAIR.

Characterization of CAIR

The identity and purity of the synthesized CAIR should be confirmed by analytical techniques such as:

- NMR Spectroscopy: ^1H and ^{13}C NMR can be used to confirm the structure of the imidazole ring and the ribose moiety.[8]
- Mass Spectrometry: High-resolution mass spectrometry can be used to confirm the molecular weight of CAIR.[11][12]
- UV-Vis Spectroscopy: CAIR exhibits a characteristic UV absorbance maximum, which can be used for quantification.

Conclusion

The enzymatic synthesis of **Carboxyaminoimidazole ribotide** provides a reliable and specific method for obtaining this important metabolic intermediate for research purposes. The distinct biosynthetic pathways in humans and microbes offer a valuable platform for the development of targeted therapeutics. The protocols and data presented here serve as a guide for researchers in the fields of biochemistry, microbiology, and drug discovery.

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